Hsp90-IN-12
Description
Hsp90-IN-12 (Cat. No. HY-147747) is a synthetic vibsanin analogue developed as a heat shock protein 90 (Hsp90) inhibitor. It exhibits potent anti-proliferative activity across multiple cancer cell lines, with its efficacy attributed to disrupting Hsp90’s ATPase-dependent chaperone function, leading to client protein degradation and cancer cell apoptosis . Its structural backbone derives from vibsanin A, a diterpene natural product, which has been optimized for enhanced target engagement and solubility .
Properties
Molecular Formula |
C25H36O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[(1R,2R,3E,5S,11R)-1,5-dimethyl-8-methylidene-5-(4-methylpent-3-enyl)-7-oxo-12-oxabicyclo[9.1.0]dodec-3-en-2-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O4/c1-17(2)9-8-13-24(6)14-12-21(28-23(27)15-18(3)4)25(7)22(29-25)11-10-19(5)20(26)16-24/h9,12,14-15,21-22H,5,8,10-11,13,16H2,1-4,6-7H3/b14-12+/t21-,22-,24-,25+/m1/s1 |
InChI Key |
MNRDTUSOZNXFSE-OCVBQOCNSA-N |
Isomeric SMILES |
CC(=CCC[C@]\1(CC(=O)C(=C)CC[C@@H]2[C@@](O2)([C@@H](/C=C1)OC(=O)C=C(C)C)C)C)C |
Canonical SMILES |
CC(=CCCC1(CC(=O)C(=C)CCC2C(O2)(C(C=C1)OC(=O)C=C(C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions may include the use of solvents like dimethylformamide, catalysts such as palladium on carbon, and reagents like sodium hydride .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Hsp90-IN-12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity .
Scientific Research Applications
Hsp90-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Hsp90 in protein folding and stability.
Biology: Employed in research to understand the molecular mechanisms of Hsp90 and its client proteins.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting cancers that are dependent on Hsp90 for survival.
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting Hsp90
Mechanism of Action
Hsp90-IN-12 exerts its effects by binding to the N-terminal ATP-binding domain of Hsp90, thereby inhibiting its ATPase activity. This inhibition prevents the proper folding and stabilization of client proteins, leading to their degradation via the proteasome pathway. The disruption of Hsp90 function affects multiple signaling pathways involved in cell growth, survival, and apoptosis, making it a promising target for cancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Similar Hsp90 Inhibitors
Structural and Mechanistic Comparisons
Hsp90-IN-12 vs. SNX-2112 (PF-04928473)
- Structural Features :
- Binding Affinity: SNX-2112 binds Hsp90α and Hsp90β with a dissociation constant (Ka) of 30 nM for both isoforms, surpassing the potency of the classical inhibitor 17-AAG (17-allylamino-17-demethoxygeldanamycin) . this compound’s exact binding affinity remains unreported, but its anti-proliferative activity is noted as the "strongest among vibsanin A analogues" .
- Selectivity :
- SNX-2112 shows dual inhibition of Hsp90α/β, while this compound’s isoform selectivity is uncharacterized.
This compound vs. Geldanamycin Analogues (e.g., 17-AAG)
- Mechanism: Geldanamycin derivatives (e.g., 17-AAG) bind the N-terminal ATP-binding site of Hsp90, inducing proteasomal degradation of oncogenic clients like HER2 and BRAF .
Pharmacological and Pharmacokinetic Profiles
- Key Findings: SNX-2112’s superior solubility in DMSO (93 mg/mL) facilitates in vitro testing, whereas this compound’s formulation details are undisclosed . 17-AAG’s clinical limitations (toxicity, poor solubility) highlight the need for novel scaffolds like vibsanin analogues .
Efficacy in Cancer Models
- SNX-2112: Reduces tumor growth in xenograft models by >50% at 10 mg/kg, attributed to sustained Hsp90 inhibition and client protein depletion .
- 17-AAG: Shows activity in melanoma and breast cancer models but with dose-limiting toxicities .
Toxicity and Selectivity
- This compound: No toxicity data available, but its natural product origin may confer a safer profile compared to synthetic analogues.
- SNX-2112 : Exhibits minimal off-target effects in kinase panels, suggesting high selectivity .
- 17-AAG : Associated with hepatotoxicity and ocular adverse events, limiting its clinical utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
